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Compound of Interest

2-(Cyclohexylamino)isonicotinic
Compound Name:

acid
CAS No.: 1019461-35-8
Cat. No.: B1385726

Get Quote

& J

2-(Cyclohexylamino)isonicotinic acid represents a bifunctional pyridine scaffold merging a
polar, ionizable headgroup (isonicotinic acid) with a lipophilic, bulky tail (cyclohexyl amine).[1]
This structure is a critical intermediate in the synthesis of antitubercular agents, kinase
inhibitors, and GPCR ligands. Its amphiphilic nature and zwitterionic potential make it a unique
challenge in both synthesis and formulation.[1]

Molecular Architecture

» Core Scaffold: Pyridine-4-carboxylic acid (Isonicotinic acid).[1]
e Substituent: Cyclohexylamino group at the C2 position.[1]

o Electronic Effect: The C2-amino group acts as a strong electron donor (+M effect) into the
pyridine ring, significantly increasing electron density at C3 and C5 compared to the parent
isonicotinic acid. This reduces the acidity of the carboxylic acid and increases the basicity of
the pyridine nitrogen.

Key Physicochemical Properties (Predicted)
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Property Value (Approx.) Significance

Molecular Weight: 220.27

g/mol

Formula

Moderate lipophilicity; good
LogP 21-25 membrane permeability
potential.[1]

Slightly less acidic than
pKa (Acid) ~4.8-5.2 benzoic acid due to electron

donation from the amine.[1]

Pyridine nitrogen basicity is
pKa (Base) ~6.5-7.0 enhanced by the C2-amino
group.[1]

Low solubility at isoelectric
point (pH ~5-6); Soluble in high
pH (anionic) or low pH

(cationic).[1]

Solubility pH-dependent

Favorable for oral
~62 A2 bioavailability (Rule of 5
compliant).[1]

Topological Polar Surface Area
(TPSA)

Part 2: Synthetic Methodology
The most robust route for synthesizing 2-(cyclohexylamino)isonicotinic acid is via

Nucleophilic Aromatic Substitution (

).[1] While Palladium-catalyzed Buchwald-Hartwig amination is possible, the

approach is preferred for 2-halopyridines due to the activating nature of the ring nitrogen and
the electron-withdrawing carboxylic acid (or ester) at the 4-position.

Retrosynthetic Analysis & Pathway

The synthesis targets the displacement of a halogen at the 2-position. 2-Chloroisonicotinic acid
is the standard starting material.[1] The carboxylic acid moiety at C4 activates the C2 position
for nucleophilic attack by stabilizing the Meisenheimer complex intermediate.[1]
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Figure 1: S_NAr reaction pathway showing the displacement of chloride by the amine
nucleophile.[1]

Detailed Experimental Protocol

Objective: Synthesis of 2-(cyclohexylamino)isonicotinic acid from 2-chloroisonicotinic acid.
Reagents:

e 2-Chloroisonicotinic acid (1.0 eq)[2]

e Cyclohexylamine (3.0 — 5.0 eq) — Acts as both reactant and solvent/base.[1]

e Solvent: Optional (DMSO or NMP if neat reaction is too viscous).[1]

Step-by-Step Procedure:

e Setup: In a pressure vessel (Ace Glass or similar) equipped with a magnetic stir bar, charge
2-chloroisonicaotinic acid (e.g., 5.0 g).

e Addition: Add Cyclohexylamine (15 mL) carefully. The reaction may be slightly exothermic
initially due to acid-base neutralization (forming the ammonium salt of the acid).[1]

» Reaction: Seal the vessel and heat to 140°C for 12—-16 hours.
o Note: The high temperature is required to overcome the activation energy of the

on the pyridine ring.
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e Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (m/z
~157) and appearance of the product (m/z ~221).

e Workup (Critical for Zwitterions):

o

Cool the mixture to room temperature.

[¢]

Dilute with water (50 mL). The mixture will be basic (pH > 10) due to excess amine.[1]

o

Acidification: Slowly add 1N HCI or Glacial Acetic Acid dropwise while stirring.

[e]

Precipitation: Adjust pH to the isoelectric point (approx. pH 5-6).[1] The product should
precipitate as an off-white solid.[1]

[e]

Troubleshooting: If an oil forms, extract with Ethyl Acetate, dry over
, and evaporate. Recrystallize from Ethanol/Water.[1]

« Purification: Filter the solid, wash with cold water and diethyl ether (to remove trace
cyclohexylamine), and dry under vacuum.

Part 3: Structural Characterization

Validation of the structure requires confirming the loss of the chlorine atom and the integrity of
the cyclohexyl ring.

Nuclear Magnetic Resonance (NMR)
e NMR (400 MHz, DMSO-

):

o

13.0 (br s, 1H): Carboxylic acid proton (may be broad or invisible if zwitterionic).[1]

o

8.1 (d, J=5.2 Hz, 1H): Pyridine H6 (Doublet, typical

-proton next to Nitrogen).[1]

o

7.0 (s, 1H): Pyridine H3 (Singlet, shielded by the amino group).[1]

o

6.8 (d, J=5.2 Hz, 1H): Pyridine H5.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyanoisonicotinic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyanoisonicotinic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyanoisonicotinic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyanoisonicotinic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyanoisonicotinic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyanoisonicotinic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyanoisonicotinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1385726?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o 6.5 (brs, 1H): N-H (Amino proton).[1]
o 3.6 (m, 1H): Cyclohexyl C1-H (Methine proton adjacent to Nitrogen).[1]

o 1.1 - 2.0 (m, 10H): Cyclohexyl methylene protons (Multiplets).

Mass Spectrometry (ESI-MS)

e Positive Mode (
):
m/z.[1]

o Fragmentation Pattern: Loss of the cyclohexyl group or decarboxylation (

) may be observed at high collision energies.[1]

Part 4: Medicinal Chemistry Applications

This scaffold acts as a versatile pharmacophore in drug discovery, particularly for targets
requiring a hydrogen bond donor/acceptor pair with a hydrophobic pocket.[1]

Pharmacophore Mapping
The molecule presents three distinct interaction domains:

e The Head (Acid): H-bond acceptor/donor.[1] Mimics phosphate groups or interacts with
Arginine/Lysine residues in binding pockets.[1]

e The Core (Pyridine):

-stacking interactions.[1] The N-atom can accept H-bonds.[1]

e The Tail (Cyclohexyl): Hydrophobic/Van der Waals interactions.[1] Fills lipophilic pockets
(e.g., the ATP-binding site of kinases).[1]
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Figure 2: Pharmacophore subdivision showing interaction types for drug design.[1]

Therapeutic Areas

o Antitubercular Agents: Analogous to Isoniazid, 2-substituted isonicotinic acids are explored
for inhibiting Mycobacterium tuberculosis enoyl-ACP reductase (InhA).[1] The hydrophobic
tail improves penetration through the mycolic acid cell wall.[1]

» Kinase Inhibitors: The 2-aminopyridine motif is a "privileged scaffold" in kinase inhibition
(e.g., Sorafenib analogs).[1] The acid moiety can be converted to amides to interact with the
"hinge region" of ATP-binding sites.

» Antifungal Agents: Derivatives of 2-aminonicotinamide (closely related isomer) have shown
efficacy in inhibiting GPl-anchored protein biosynthesis.[1][3]
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¢ Synthesis of 2-Aminonicotinic Acid Derivatives.ResearchGate. (Methodology for
aminopyridine synthesis via

)

¢ Nucleophilic Aromatic Substitution (S_NAr).Chemistry LibreTexts. (Mechanistic grounding for
2-chloropyridine substitution).

¢ 2-(Cyclohexyloxy)isonicotinic acid Properties.PubChem. (Analogous structure properties and
physicochemical data).

¢ Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives.PubMed.
(Application of the scaffold in antifungal research).

¢ One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids.PubMed. (Alternative synthetic
routes).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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